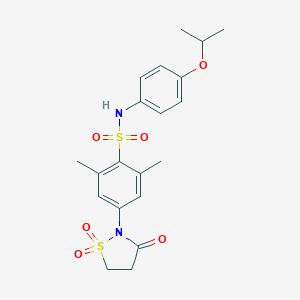![molecular formula C24H32N2O3 B253829 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B253829.png)
2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide, also known as BPPB, is a synthetic compound that has been widely used in scientific research. This compound has shown potential as a useful tool in the study of various physiological and biochemical processes.
Mécanisme D'action
2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide selectively inhibits the activity of the TRPV1 ion channel by binding to a specific site on the channel. This binding prevents the channel from opening in response to stimuli such as heat or capsaicin, which are known activators of the channel. By inhibiting the activity of the TRPV1 ion channel, 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide can reduce the transmission of pain signals and regulate body temperature.
Biochemical and Physiological Effects:
2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide has been shown to have several biochemical and physiological effects. Inhibition of the TRPV1 ion channel by 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide has been shown to reduce the release of neurotransmitters such as substance P and calcitonin gene-related peptide, which are involved in the transmission of pain signals. 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide has also been shown to reduce the fever response in animals by inhibiting the activity of TRPV1 in the hypothalamus.
Avantages Et Limitations Des Expériences En Laboratoire
2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide has several advantages for lab experiments. It is a selective inhibitor of the TRPV1 ion channel, which allows for the study of the specific role of this channel in physiological and biochemical processes. 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide is also a reversible inhibitor, which allows for the study of the effects of TRPV1 inhibition over time. However, 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide has limitations in that it is a synthetic compound and may have off-target effects that could confound experimental results.
Orientations Futures
There are several future directions for the study of 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide. One area of research is the development of more selective and potent inhibitors of the TRPV1 ion channel. Another area of research is the study of the role of TRPV1 in other physiological and biochemical processes, such as inflammation and cancer. Additionally, the potential therapeutic applications of TRPV1 inhibitors, including 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide, in the treatment of chronic pain and other conditions should be further explored.
In conclusion, 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide is a synthetic compound that has shown potential as a useful tool in the study of various physiological and biochemical processes. Its selective inhibition of the TRPV1 ion channel has been shown to have potential therapeutic applications in the treatment of chronic pain and other conditions. Further research is needed to fully understand the mechanism of action and potential applications of 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide and other TRPV1 inhibitors.
Méthodes De Synthèse
2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide is synthesized through a series of chemical reactions. The starting material is 4-methoxybenzaldehyde, which is reacted with 1-pyrrolidineethanamine to form 4-methoxy-N-(pyrrolidin-1-yl)benzamide. This intermediate product is then reacted with 2-bromoethyl butyrate to form the final product, 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide.
Applications De Recherche Scientifique
2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide has been used in various scientific research studies due to its ability to selectively inhibit the activity of the TRPV1 ion channel. This channel is involved in the transmission of pain signals, and its inhibition has been shown to have potential therapeutic applications in the treatment of chronic pain. 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide has also been used in the study of the role of TRPV1 in the regulation of body temperature.
Propriétés
Nom du produit |
2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide |
|---|---|
Formule moléculaire |
C24H32N2O3 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
2-butoxy-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C24H32N2O3/c1-3-4-17-29-23-10-6-5-9-21(23)24(27)25-18-22(26-15-7-8-16-26)19-11-13-20(28-2)14-12-19/h5-6,9-14,22H,3-4,7-8,15-18H2,1-2H3,(H,25,27) |
Clé InChI |
WBEURWKAHMHHKO-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3 |
SMILES canonique |
CCCCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B253749.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253752.png)
![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B253753.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253755.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253756.png)
![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B253758.png)

![N-butan-2-yl-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253761.png)


![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B253767.png)

![2-{4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B253769.png)